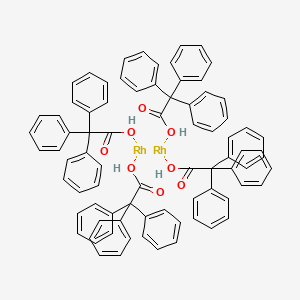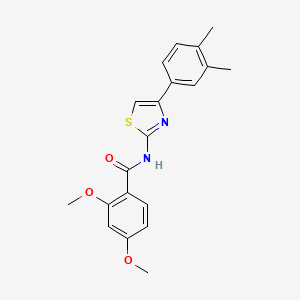
Triacétate de rhodium(II) 2,2,2-triphényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) 2,2,2-triphenylacetate is a coordination compound with the chemical formula C40H30O4Rh. It is a rhodium complex where the rhodium ion is coordinated with four 2,2,2-triphenylacetate ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in organic synthesis.
Applications De Recherche Scientifique
Rhodium(II) 2,2,2-triphenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclopropanation and C-H activation.
Medicine: Rhodium complexes, including Rhodium(II) 2,2,2-triphenylacetate, are being explored for their anticancer and antimicrobial properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency.
Mécanisme D'action
Target of Action
Rhodium(II) 2,2,2-triphenylacetate is a catalyst that primarily targets various biochemical reactions. It has been used in the amination of allene carbamates, allene aziridination to stereoselectively prepare cyclic cabamates, C-H bond nitrene insertion, enantioselective cyclopropanation, and the preparation of cyclic oxonium ylides .
Mode of Action
The compound interacts with its targets by facilitating the breaking and forming of bonds in the reactions it catalyzes. For instance, in the amination of allene carbamates, Rhodium(II) 2,2,2-triphenylacetate aids in the insertion of a nitrogen atom into the carbon-hydrogen bond .
Biochemical Pathways
Rhodium(II) 2,2,2-triphenylacetate affects various biochemical pathways depending on the reaction it is catalyzing. For example, in the amination of allene carbamates, it influences the pathway leading to the formation of cyclic cabamates .
Result of Action
The molecular and cellular effects of Rhodium(II) 2,2,2-triphenylacetate’s action depend on the specific reaction it is catalyzing. In general, it enables the formation of new compounds through the reactions it facilitates .
Action Environment
The action, efficacy, and stability of Rhodium(II) 2,2,2-triphenylacetate can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. It is typically stored in a dry environment at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhodium(II) 2,2,2-triphenylacetate can be synthesized through the reaction of rhodium(II) acetate with triphenylacetic acid. The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for Rhodium(II) 2,2,2-triphenylacetate are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium(II) 2,2,2-triphenylacetate is involved in various types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can facilitate reduction reactions under specific conditions.
Substitution: It can undergo ligand substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligand exchange can occur with other carboxylates or phosphines.
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products are typically oxidized organic compounds, while in reduction reactions, the products are reduced organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium(II) acetate: Another rhodium complex with similar catalytic properties.
Rhodium(II) octanoate: Used in similar catalytic applications.
Rhodium(II) trifluoroacetate: Known for its high reactivity in catalytic processes.
Uniqueness
Rhodium(II) 2,2,2-triphenylacetate is unique due to its specific ligand environment, which provides distinct steric and electronic properties. This uniqueness allows it to catalyze specific reactions with high selectivity and efficiency, making it valuable in both research and industrial applications.
Propriétés
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H16O2.Rh/c2*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H,(H,21,22);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCTLAWFCYESK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30O4Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2462609.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2462610.png)
![1-(2-Hydroxy-2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2462611.png)
![4-amino-N-[3-(diethylamino)propyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2462612.png)
![6,7-dimethoxy-2-[(4-methylbenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2462613.png)



![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![5-{4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2462624.png)

![N-(4-chlorophenyl)-2-[7-(4-ethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2462628.png)

![N-(2-methyl-1-phenylpropan-2-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2462631.png)
